Peripheral Dopamine Agonist Potency: 4-Indolylmethyl Analogue vs. Apomorphine in Cat Cardioaccelerator Nerve Assay
A derivative of the core 1,4-dioxa-7-azaspiro[4.5]decane scaffold, specifically 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, was directly compared to the reference dopamine agonist apomorphine in a standardized in vivo assay. The compound demonstrated a quantifiable level of peripheral dopamine agonist activity [1].
| Evidence Dimension | In vivo peripheral dopamine agonist activity |
|---|---|
| Target Compound Data | ID50 = 0.095 µmol/kg |
| Comparator Or Baseline | Apomorphine: ID50 = 0.0348 µmol/kg |
| Quantified Difference | The target derivative is approximately 2.7-fold less potent than apomorphine on a molar basis (0.095 / 0.0348 ≈ 2.73). |
| Conditions | Cat cardioaccelerator nerve assay (in vivo) |
Why This Matters
This data validates that the 1,4-dioxa-7-azaspiro[4.5]decane scaffold can be elaborated into a compound with defined peripheral dopaminergic activity, a functional property not observed for the core scaffold alone nor for other derivatives in the series, making it a non-interchangeable starting material for this specific pharmacological profile.
- [1] Brubaker AN, Colley M. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. J Med Chem. 1986;29(8):1528-1531. PMID: 3735319. View Source
